2-(4-Azidopiperidin-1-yl)ethan-1-aminedihydrochloride
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Overview
Description
2-(4-Azidopiperidin-1-yl)ethan-1-aminedihydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom, which is a common structural motif in many pharmaceuticals and bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Azidopiperidin-1-yl)ethan-1-aminedihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions and hydrogenation of pyridine derivatives.
Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions, where a suitable leaving group (e.g., halide) is replaced by an azide ion.
Formation of the Ethanamine Moiety: The ethanamine moiety can be introduced through reductive amination or other amination reactions.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-Azidopiperidin-1-yl)ethan-1-aminedihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, polar aprotic solvents (e.g., DMF), and mild heating.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and mild pressure.
Cycloaddition: Copper(I) catalysts, organic solvents (e.g., THF), and room temperature.
Major Products
Substitution: Various azido derivatives.
Reduction: Corresponding amine derivatives.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
2-(4-Azidopiperidin-1-yl)ethan-1-aminedihydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules and pharmaceuticals.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Chemical Biology: It can be used in the study of biological systems and the development of chemical probes.
Drug Discovery: The compound can be used in high-throughput screening assays to identify potential drug candidates.
Mechanism of Action
The mechanism of action of 2-(4-Azidopiperidin-1-yl)ethan-1-aminedihydrochloride depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive molecules that target specific proteins or pathways. The azido group can be used for bioorthogonal chemistry, allowing for the selective modification of biomolecules in living systems .
Comparison with Similar Compounds
Similar Compounds
2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: Used as a semi-flexible linker in PROTAC development.
2-(2-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: Another piperidine derivative with similar applications.
Aziridines and Azetidines: These compounds are used as building blocks for polyamines and have similar reactivity.
Uniqueness
2-(4-Azidopiperidin-1-yl)ethan-1-aminedihydrochloride is unique due to the presence of the azido group, which allows for a wide range of chemical modifications and applications in bioorthogonal chemistry. This makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C7H17Cl2N5 |
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Molecular Weight |
242.15 g/mol |
IUPAC Name |
2-(4-azidopiperidin-1-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H15N5.2ClH/c8-3-6-12-4-1-7(2-5-12)10-11-9;;/h7H,1-6,8H2;2*1H |
InChI Key |
CGCCWLXXXFJQCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N=[N+]=[N-])CCN.Cl.Cl |
Origin of Product |
United States |
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